5-((Ethoxycarbonyl)amino)thiazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

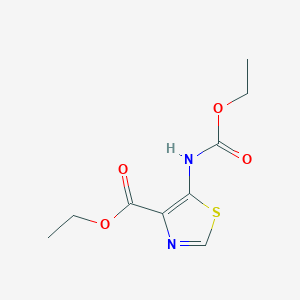

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is an organic compound with the molecular formula C9H12N2O4S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Applications De Recherche Scientifique

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate are as follows :

- The compound has high gastrointestinal absorption . It is not known if the compound can cross the blood-brain barrier . The compound is not a substrate for P-glycoprotein . Information on the excretion of the compound is not available.

The compound’s lipophilicity (Log Po/w) is 2.42 (iLOGP), 2.34 (XLOGP3), 1.7 (WLOGP), -0.07 (MLOGP), and 1.74 (SILICOS-IT), with a consensus Log Po/w of 1.63 . These properties may impact the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes .

Cellular Effects

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can modulate cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby altering biochemical pathways. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions at the molecular level contribute to the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .

Metabolic Pathways

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate typically involves the reaction of ethyl isocyanoacetate with 2-chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A precursor for the synthesis of various thiazole derivatives with antimicrobial properties.

Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of pharmaceuticals and agrochemicals

Uniqueness

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and amino groups enhance its solubility and facilitate its use in various synthetic applications .

Activité Biologique

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is characterized by its thiazole ring, which is known for conferring various biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O₄S

- Molecular Weight : 233.26 g/mol

The thiazole moiety is crucial for its biological activity, influencing interactions with enzymes and receptors.

Pharmacokinetics

The pharmacokinetic profile indicates that Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate has high gastrointestinal absorption, although data on its ability to cross the blood-brain barrier remains unclear. Its lipophilicity values suggest a favorable distribution in biological systems, which is essential for its efficacy as a therapeutic agent.

Biochemical Interactions

The compound interacts with various enzymes and biomolecules, modulating their activity. Notably, it has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular processes such as growth and apoptosis.

Antimicrobial Activity

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. For instance, thiazole derivatives similar to this compound have demonstrated activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives, including Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. The compound shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have reported varying IC50 values depending on the cancer cell line tested, indicating its selective cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human glioblastoma | <30 | Induction of apoptosis |

| Human melanoma | <20 | Cell cycle arrest |

| Breast cancer | <25 | Inhibition of proliferation |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate had a minimum inhibitory concentration (MIC) against C. albicans at concentrations lower than traditional antifungals like fluconazole, indicating its potential as an alternative treatment .

- Cytotoxicity in Cancer Models : In a controlled laboratory setting, the compound was tested against various cancer cell lines, showing significant cytotoxic effects at concentrations that did not affect normal cells. This selectivity highlights its therapeutic potential while minimizing side effects .

Metabolic Pathways

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate participates in several metabolic pathways. It modulates key enzymes involved in metabolism, which can lead to altered metabolite levels and cellular responses. Understanding these pathways is critical for developing therapeutic strategies targeting metabolic diseases.

Propriétés

IUPAC Name |

ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFBQYAAXYHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856128 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394941-05-9 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.